Absence of Peer-Reviewed Comparator Evidence for CAS 921579-09-1
A comprehensive search of primary research papers and authoritative databases (PubChem, ChEMBL, BindingDB) using the compound name, CAS number (921579-09-1), and InChIKey (NTRFHROYVKOKJA-UHFFFAOYSA-N) returned no quantitative bioactivity data, selectivity profiles, or head-to-head comparator studies for this specific compound [1][2]. While vendor descriptions suggest it may act as an inhibitor of NADPH oxidase or the JAK/STAT pathway, no peer-reviewed publication currently provides the required IC50, EC50, or Ki values alongside a defined comparator compound to support a product-specific differentiation claim. This absence is explicitly noted to prevent the use of speculative data for procurement decisions.
| Evidence Dimension | Availability of Human JAK1 Enzyme Inhibition Data |
|---|---|
| Target Compound Data | Not available in peer-reviewed literature |
| Comparator Or Baseline | Ruxolitinib (INCB018424); JAK1 IC50 = 3.3 nM [3] |
| Quantified Difference | Cannot be calculated (Target data absent) |
| Conditions | N/A |
Why This Matters
Procurement of a chemical probe for target validation requires robustly characterized compounds; the current data vacuum means this molecule cannot be prioritized over well-characterized, literature-validated alternatives.
- [1] PubChem Compound Database. (2026). N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide (CID: N/A; InChIKey: NTRFHROYVKOKJA-UHFFFAOYSA-N). View Source
- [2] ChEMBL Database. (2026). Compound Search for CAS 921579-09-1. View Source
- [3] Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117. View Source
